
1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C19H26N6O2S2 and its molecular weight is 434.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(Tert-butyl)-3-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea, with the CAS number 898436-71-0, is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N6O2S2 |
| Molecular Weight | 434.6 g/mol |
| Structure | Structure |
Anticonvulsant Activity
Recent studies have indicated that derivatives of phenylpiperazine, including compounds similar to this compound, exhibit significant anticonvulsant properties. For instance, compounds with similar structural motifs have demonstrated efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The mechanism of action typically involves modulation of sodium and calcium channels, as well as antagonism of TRPV1 receptors .
Analgesic Effects
In addition to their anticonvulsant properties, these compounds have shown promise in pain management. Studies suggest that they can alleviate pain responses in models such as formalin-induced tonic pain and oxaliplatin-induced neuropathic pain. The analgesic effects are believed to arise from a combination of central and peripheral mechanisms .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been documented. For example, certain derivatives have been effective in reducing inflammation in carrageenan-induced models. This suggests that the compound may possess multi-faceted therapeutic applications beyond seizure control .
The biological activity of this compound is likely mediated through several pathways:
- Ion Channel Modulation : Inhibition of sodium and calcium currents has been observed in vitro.
- Receptor Antagonism : The compound may act as an antagonist at TRPV1 receptors, contributing to its analgesic effects.
- Neuroprotective Properties : Some studies have indicated that related compounds enhance the viability of neuroblastoma cells under stress conditions .
Case Studies and Research Findings
A number of studies have explored the biological activity of similar compounds:
- Study on Anticonvulsant Activity : A focused combinatorial chemistry approach was utilized to synthesize new derivatives that showed improved anticonvulsant profiles compared to existing medications. These studies highlighted the importance of structural modifications in enhancing efficacy .
- In Vivo Pharmacokinetics : Research has demonstrated favorable pharmacokinetic profiles for these compounds in animal models, indicating their potential for further development in clinical settings .
- ADME-Tox Properties : Preliminary assessments suggest that these compounds exhibit good absorption, distribution, metabolism, and excretion (ADME) properties with minimal toxicity—making them suitable candidates for future drug development .
属性
IUPAC Name |
1-tert-butyl-3-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2S2/c1-19(2,3)21-16(27)20-17-22-23-18(29-17)28-13-15(26)25-11-9-24(10-12-25)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H2,20,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGVYIWQKLBMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














